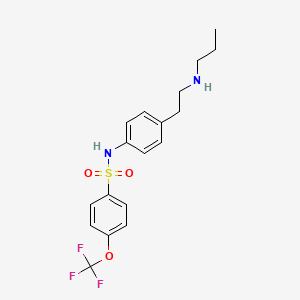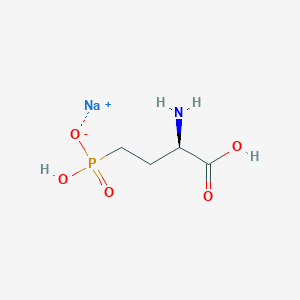
TCB-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine hydrobromide, commonly known as [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide, is a hallucinogenic compound discovered in 2006 by Thomas McLean in the lab of David Nichols at Purdue University . It is a conformationally-restricted derivative of the phenethylamine 2C-B and acts as a potent agonist for the 5-HT2A and 5-HT2C receptors .
Wissenschaftliche Forschungsanwendungen
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide has been extensively used in scientific research due to its high affinity and selectivity for the 5-HT2A receptor . Some of its applications include:
Chemistry: [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is used as a tool to study the structure-activity relationships of phenethylamine derivatives.
Wirkmechanismus
Target of Action
TCB-2, a hallucinogen discovered in 2006 , is a conformationally-restricted derivative of the phenethylamine 2C-B . The primary targets of this compound are the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin neurotransmitter system, which plays a crucial role in various physiological and psychological processes .
Mode of Action
This compound acts as a potent agonist for the 5-HT 2A and 5-HT 2C receptors . It binds to these receptors with a Ki of 0.26 nM at the human 5-HT 2A receptor , indicating a high affinity. This binding triggers a series of intracellular events, leading to the activation of these receptors .
Biochemical Pathways
The activation of the 5-HT 2A and 5-HT 2C receptors by this compound leads to a cascade of biochemical reactions. These reactions involve signaling via the phosphoinositide and arachidonic acid pathways . The exact downstream effects of these pathways are complex and can vary depending on the specific cellular context .
Pharmacokinetics
Like other hallucinogens, it is likely that this compound is absorbed orally, distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of this compound, determining how much of the drug reaches its
Biochemische Analyse
Biochemical Properties
TCB-2 interacts with the 5-HT 2A receptor, a subtype of the 5-HT receptor that belongs to the serotonin receptor family, which plays a key role in the function of the central nervous system . The interaction between this compound and the 5-HT 2A receptor stimulates the accumulation of inositol trisphosphate (IP3), a secondary messenger molecule that plays a crucial role in intracellular signaling .
Cellular Effects
The binding of this compound to the 5-HT 2A receptor triggers a cascade of cellular events. The stimulation of IP3 accumulation by this compound leads to the release of calcium ions from intracellular stores, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT 2A receptor, acting as an agonist. This binding event triggers a conformational change in the receptor, leading to the activation of phospholipase C and the subsequent production of IP3 . This increase in IP3 levels then triggers the release of calcium ions from intracellular stores, influencing various cellular functions .
Vorbereitungsmethoden
The synthesis of [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[420]octa-1(6),2,4-trienyl]methanamine;hydrobromide involves several steps, starting from commercially available starting materialsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the desired transformations Industrial production methods for [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[42
Analyse Chemischer Reaktionen
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide to its corresponding amine or other reduced forms.
Substitution: [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is often compared to other phenethylamine derivatives, such as:
(±)-2,5-Dimethoxy-4-iodophenyl-2-aminopropane (DOI): Both [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide and DOI are potent 5-HT2A receptor agonists, but [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide has a higher selectivity and potency.
Bromo-DragonFLY: [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide and Bromo-DragonFLY share structural similarities and high potency, but [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is more selective for the 5-HT2A receptor. The uniqueness of [(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide lies in its conformational restriction, which enhances its selectivity and potency compared to other similar compounds.
Eigenschaften
IUPAC Name |
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMXVZAUGQKRF-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@H](C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)


![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)








